molecular formula C19H25N3O2 B6751502 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide

Cat. No.: B6751502
M. Wt: 327.4 g/mol
InChI Key: JLBXMQYARFUTQO-IAGOWNOFSA-N
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Description

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzamide core substituted with an oxolane ring and an ethylimidazole moiety, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-4-22-11-10-20-18(22)17-16(9-12-24-17)21-19(23)15-7-5-14(6-8-15)13(2)3/h5-8,10-11,13,16-17H,4,9,12H2,1-3H3,(H,21,23)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXMQYARFUTQO-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)NC(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCO2)NC(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Ethylimidazole Group: The ethylimidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with an alkyl halide.

    Coupling with Benzamide: The final step involves coupling the oxolane-ethylimidazole intermediate with a benzamide derivative. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylimidazole moiety, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the oxolane ring, potentially converting it into a diol.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Diol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide exerts its effects involves interactions with specific molecular targets. The ethylimidazole moiety can bind to metal ions, influencing enzymatic activities. The benzamide core may interact with protein targets, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide
  • N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-methylbenzamide
  • **N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan

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